Transporter-Mediated Monoamine Release: MDAI EC50 Comparison Against MMAI and 2-AI
In rat brain synaptosomal release assays, MDAI exhibits moderate selectivity for SERT and NET, with 10-fold weaker effects on DAT [1]. This selectivity profile contrasts markedly with MMAI, which is highly SERT-selective (100-fold lower potency at NET and DAT), and with 2-AI, which is selective for NET and DAT with negligible SERT activity (>10,000 nM EC50) [1].
| Evidence Dimension | EC50 for monoamine release via SERT/NET/DAT |
|---|---|
| Target Compound Data | SERT: 114 ± 15 nM; NET: 117 ± 17 nM; DAT: 1,334 ± 226 nM |
| Comparator Or Baseline | MMAI: SERT 31 ± 5 nM, NET 3,101 ± 728 nM, DAT >10,000 nM; 2-AI: SERT >10,000 nM, NET 86 ± 13 nM, DAT 439 ± 38 nM |
| Quantified Difference | DAT/SERT ratio: MDAI 0.08 vs. MMAI >0.003 (26-fold greater DAT engagement for MDAI); DAT/NET ratio: MDAI 0.09 vs. 2-AI 0.20 |
| Conditions | Rat brain synaptosomes preloaded with [3H]neurotransmitter; efflux measured via transporter-mediated reverse transport |
Why This Matters
The dual SERT/NET activity with low but measurable DAT engagement distinguishes MDAI from highly selective analogs, enabling investigation of combined serotonergic and noradrenergic contributions to behavioral pharmacology.
- [1] Halberstadt AL, Brandt SD, Walther D, Baumann MH. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology (Berl). 2019;236(3):989-999. Table 1. doi:10.1007/s00213-019-05207-1. View Source
